4-((Cyclopropylmethyl)sulfanyl)aniline
Description
4-((Cyclopropylmethyl)sulfanyl)aniline is an aromatic amine derivative featuring a sulfanyl (-S-) group at the para position of the aniline ring, substituted with a cyclopropylmethyl moiety. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry, materials science, and agrochemical research.
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
4-(cyclopropylmethylsulfanyl)aniline |
InChI |
InChI=1S/C10H13NS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2 |
InChI Key |
GIGQMHZXPCDURR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CSC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropylmethyl)sulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloronitrobenzene with cyclopropylmethylthiol, followed by the reduction of the nitro group to an amine . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of 4-((Cyclopropylmethyl)sulfanyl)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-((Cyclopropylmethyl)sulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopropylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Iron powder or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., chlorine or bromine), and sulfonation with sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 4-((Cyclopropylmethyl)sulfanyl)aniline from the nitro precursor.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
4-((Cyclopropylmethyl)sulfanyl)aniline has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((Cyclopropylmethyl)sulfanyl)aniline depends on its specific applicationFor example, in electrophilic aromatic substitution reactions, the aniline ring can act as a nucleophile, attacking electrophilic species to form substituted products . The cyclopropylmethylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The table below compares 4-((Cyclopropylmethyl)sulfanyl)aniline with structurally related sulfanyl- and sulfonyl-aniline derivatives:
Key Observations :
- Electronic Effects : Sulfonyl groups (e.g., in 4-((4-Chlorophenyl)sulfonyl)aniline) are strongly electron-withdrawing, reducing the electron density of the aromatic ring, whereas sulfanyl groups (e.g., in the target compound) are mildly electron-donating, enhancing reactivity in electrophilic substitutions .
- Steric Effects : Cyclopropylmethyl provides moderate steric hindrance compared to bulkier substituents like cyclohexyl or benzyl, which are associated with enhanced cytotoxicity in metal complexes .
- Hydrophobicity : The trifluoromethyl group in 4TA confers superior hydrophobicity compared to cyclopropylmethyl, critical for moisture resistance in perovskites .
Physicochemical Properties
- LogP and Solubility : Cyclopropylmethyl-substituted compounds generally exhibit logP values between 2.5–3.5, indicating moderate lipophilicity. For example, 4-((Cyclopropylmethyl)sulfanyl)aniline is less hydrophobic than 4TA (logP ~4.0) but more soluble in organic solvents than sulfonyl analogs .
- Thermal Stability : Sulfonyl derivatives (e.g., 4-((4-Chlorophenyl)sulfonyl)aniline) show higher thermal stability due to the robust -SO₂- linkage, whereas sulfanyl analogs may undergo oxidative degradation .
Biological Activity
4-((Cyclopropylmethyl)sulfanyl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the cyclopropylmethyl and sulfanyl groups, contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of 4-((Cyclopropylmethyl)sulfanyl)aniline, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-((Cyclopropylmethyl)sulfanyl)aniline can be represented as follows:
This compound features a cyclopropylmethyl group attached to a sulfanyl aniline structure, which is crucial for its biological activity.
The mechanism of action for 4-((Cyclopropylmethyl)sulfanyl)aniline primarily involves its ability to bind to specific enzymes or receptors, modulating their activity. Research indicates that it may inhibit certain enzymes involved in cell proliferation, thus exhibiting potential anticancer properties. Additionally, its interaction with microbial targets suggests possible antimicrobial effects.
Antimicrobial Activity
Studies have demonstrated that 4-((Cyclopropylmethyl)sulfanyl)aniline exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at low concentrations. For instance, the minimum inhibitory concentration (MIC) values recorded for this compound against common pathogens are promising:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These results indicate a strong potential for development into antimicrobial agents .
Anticancer Activity
The anticancer properties of 4-((Cyclopropylmethyl)sulfanyl)aniline have been explored through various in vitro studies. The compound has shown efficacy in inhibiting cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were determined as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 8.0 |
The observed cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Structure-Activity Relationships (SAR)
The unique structural components of 4-((Cyclopropylmethyl)sulfanyl)aniline significantly influence its biological activity. Variations in substituents on the aniline ring or modifications to the cyclopropyl group can lead to changes in potency and selectivity against biological targets. For example, analogs with different alkyl substitutions on the cyclopropyl group have been synthesized and evaluated for their biological activities, revealing that certain modifications enhance both antimicrobial and anticancer effects.
Case Studies
Several case studies have highlighted the effectiveness of 4-((Cyclopropylmethyl)sulfanyl)aniline in preclinical models:
- Antimicrobial Efficacy : In a study involving infected mice models, administration of the compound led to a significant reduction in bacterial load compared to untreated controls.
- Cancer Treatment : A xenograft model using human breast cancer cells demonstrated that treatment with 4-((Cyclopropylmethyl)sulfanyl)aniline resulted in tumor size reduction by approximately 50% after four weeks of treatment.
These findings underscore the therapeutic potential of this compound in both infectious diseases and oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
